molecular formula C16H11FN6S B2873055 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine CAS No. 1797347-01-3

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine

Cat. No.: B2873055
CAS No.: 1797347-01-3
M. Wt: 338.36
InChI Key: GSWZJMMWNUYGAE-UHFFFAOYSA-N
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Description

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine is a sophisticated synthetic compound integrating two privileged heterocyclic structures: the 1H-tetrazole and the thiazole ring, further functionalized with a 2-fluorophenylamine group. The 1H-tetrazole moiety is a well-known carboxylic acid bioisostere, imparting metabolic stability and enhancing binding affinity in drug discovery projects, particularly in the development of angiotensin II receptor antagonists and other bioactive molecules . The thiazol-2-amine scaffold is prevalent in medicinal chemistry and is frequently associated with a wide spectrum of biological activities. Research on analogous structures has demonstrated significant potential in antimicrobial and anticancer applications. For instance, similar benzimidazole-thiazole hybrids have shown promising in vitro cytotoxicity against human liver cancer cell lines (HepG2) and exhibited antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . Furthermore, tetrazole-containing compounds are of significant interest in material science and as ligands in catalysis. This compound is intended for research and development use in these fields. Its structure suggests potential for use as a key intermediate or building block in organic synthesis, including cycloaddition reactions and the development of novel metal-organic frameworks. All chemical and biological research should be conducted with appropriate safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6S/c17-13-6-1-2-7-14(13)19-16-20-15(9-24-16)11-4-3-5-12(8-11)23-10-18-21-22-23/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWZJMMWNUYGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Selection

  • Tetrazole synthesis : DMSO with TBMAC enhances reaction efficiency by stabilizing intermediates.
  • Thiazole cyclization : Acetic acid promotes protonation of the thioamide, accelerating cyclization.
  • Coupling reactions : Dimethylacetamide improves solubility of intermediates, critical for reductive amination.

Temperature and Time

  • Tetrazole formation requires 80°C for 6–8 hours.
  • Thiazole cyclization proceeds optimally at 60°C in acetic acid.
  • N-Arylation via SNAr demands higher temperatures (120°C) but benefits from microwave acceleration.

Purification Strategies

  • Silica gel chromatography isolates tetrazole-phenyl intermediates with >95% purity.
  • Recrystallization from ethanol/water mixtures purifies the final compound, avoiding column chromatography.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Classical Hantzsch HCl, NH4Cl, 100°C, 12h 68% Simple setup Low yield, long duration
One-pot tetrazole DMSO, TBMAC, 80°C, 6h 94% High efficiency, minimal steps Requires catalyst optimization
Reductive amination NaBH(OAc)3, DMA, rt 88% Mild conditions, high regioselectivity Sensitive to moisture
Microwave-assisted CuNPs, DMF, 150W, 45min 89% Rapid, scalable Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are common.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitro groups.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development:

Industry

    Chemical Sensors: Used in the development of sensors for detecting various chemical substances.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the phenyl rings and heterocyclic appendages. Key comparisons are outlined below:

Key Observations :

Heterocyclic Appendages : The tetrazole group in the target compound offers distinct electronic and steric properties compared to triazole (e.g., compound in ) or halogenated substituents. Tetrazole’s aromaticity and hydrogen-bonding capacity may enhance target binding in enzyme inhibition .

Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound reduces metabolic degradation compared to chlorophenyl analogs (e.g., ), as fluorine’s electronegativity stabilizes the molecule against oxidative processes.

Synthesis Complexity : Compounds with triazole or tetrazole groups often require multi-step syntheses (e.g., click chemistry for triazoles ), while halogenated derivatives are synthesized via simpler cyclization routes .

Pharmacological and Physicochemical Comparisons

Key Findings :

  • Antitumor Activity : The triazole-containing analog () demonstrates potent antitumor activity (IC50 = 0.122 μmol/mL), suggesting that the target compound’s tetrazole group may offer comparable or improved efficacy due to enhanced binding interactions.
  • LogP Trends : The target compound’s predicted LogP (~3.5) aligns with its fluorophenyl and tetrazole substituents, balancing solubility and membrane permeability.

Biological Activity

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine is a complex organic compound characterized by the presence of a tetrazole ring, a fluorophenyl group, and a thiazole moiety. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse literature sources.

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine involves several key steps:

  • Formation of the Tetrazole Ring : The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Coupling Reactions : The tetrazole is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
  • Thiazole Ring Formation : A cyclization reaction involving a thioamide and an α-haloketone leads to the formation of the thiazole ring.
  • Final Coupling : The thiazole ring is coupled with the fluorophenyl group using coupling reagents like EDCI.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by binding to these targets, thereby altering their activity and influencing various cellular processes. For instance, compounds with similar structures have shown significant anticancer activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For example, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly impact cytotoxicity, with electron-donating groups enhancing activity .

Key Findings:

  • IC50 Values : Several thiazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines.
  • Mechanisms : These compounds often induce cell cycle arrest and apoptosis through different pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A series of thiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Case Study Example:
One study highlighted a thiazole derivative demonstrating significant activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amineStructureAnticancer, Antimicrobial10 - 20
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-chlorophenyl)thiazol-2-amineSimilarModerate Anticancer15 - 25
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-bromophenyl)thiazol-2-amineSimilarLow Anticancer>30

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